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molecular formula C10H8O3 B1278960 2-(Benzofuran-2-YL)acetic acid CAS No. 62119-70-4

2-(Benzofuran-2-YL)acetic acid

Cat. No. B1278960
M. Wt: 176.17 g/mol
InChI Key: ZYIXXVCNAOYWQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04260761

Procedure details

A mixture of 71.1 g of 3-benzofuranone [D. C. Schroeder, P. O. Corcoran, C. A. Holden, and M. C. Mulligan, J. Org. Chem., 27, 586 (1962)], 210 g of carbomethoxymethylenetriphenylphosphorane and 300 ml of toluene was heated under reflux for 8 hours. The solvent was removed and the residue stirred with ether and filtered. The filtrate was concentrated and the residue heated under reflux with 300 ml of methanol and 300 ml of 15% sodium hydroxide solution for 2 hours. The cooled mixture was diluted with water and extracted several times with methylene chloride. Acidification of the water layer and extraction with methylene chloride gave 88.3 g of crude 3-benzofuranacetic acid. The product was dissolved in 500 ml of tetrahydrofuran, and 50 g of borane-methyl sulfide complex added. After stirring at room temperature overnight, the excess reagent was destroyed by slow addition of 100 ml of conc. hydrochloric acid. The mixture was made basic and extracted several times with methylene chloride and the product shortpath distilled (bath temperature) 110°, 1 micron pressure) to give 65.8 g (76%) of 3-benzofuranethanol. NMR spectrum (in CDCl3): τ2.3-3.0 (m, 5); 6.2 (t, J=6 Hz, 2) 7.1 (t, J=6 Hz, 2) and 7.3 (s, 1).
Quantity
71.1 g
Type
reactant
Reaction Step One
Quantity
210 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3](=O)[CH2:2]1.[C:11]([CH:15]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)([O:13]C)=[O:12]>C1(C)C=CC=CC=1>[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[C:2]1[CH2:15][C:11]([OH:13])=[O:12]

Inputs

Step One
Name
Quantity
71.1 g
Type
reactant
Smiles
O1CC(C2=C1C=CC=C2)=O
Step Two
Name
Quantity
210 g
Type
reactant
Smiles
C(=O)(OC)C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
the residue stirred with ether
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
TEMPERATURE
Type
TEMPERATURE
Details
the residue heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux with 300 ml of methanol and 300 ml of 15% sodium hydroxide solution for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
The cooled mixture was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted several times with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
Acidification of the water layer and extraction with methylene chloride

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC2=C1C=CC=C2)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 88.3 g
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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